molecular formula C10H11ClO B14842828 2-Chloro-4-cyclopropoxy-1-methylbenzene

2-Chloro-4-cyclopropoxy-1-methylbenzene

Cat. No.: B14842828
M. Wt: 182.64 g/mol
InChI Key: SRXXTTHSIYMSQK-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-1-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methylphenol.

    Chlorination: The benzene derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as sodium hydride, to form the cyclopropoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated or modified cyclopropoxy derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and cyclopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxy-1-methylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Chloro-4-ethoxy-1-methylbenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-Chloro-4-propoxy-1-methylbenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-4-cyclopropoxy-1-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-1-methylbenzene

InChI

InChI=1S/C10H11ClO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

SRXXTTHSIYMSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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